
4-(5-Bromo-2-methyl-phenyl)-morpholin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-Bromo-2-methyl-phenyl)-morpholin-3-one is an organic compound that features a brominated aromatic ring and a morpholinone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Bromo-2-methyl-phenyl)-morpholin-3-one typically involves the bromination of 2-methylphenol followed by a series of reactions to introduce the morpholinone group. One common synthetic route includes:
Bromination: 2-methylphenol is brominated using bromine in the presence of a catalyst such as iron powder.
Formation of Intermediate: The brominated product undergoes further reactions to form an intermediate compound.
Cyclization: The intermediate is then cyclized to form the morpholinone ring under specific conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
4-(5-Bromo-2-methyl-phenyl)-morpholin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the brominated aromatic ring.
Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups onto the aromatic ring .
Aplicaciones Científicas De Investigación
4-(5-Bromo-2-methyl-phenyl)-morpholin-3-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It may serve as a precursor for the development of new pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-(5-Bromo-2-methyl-phenyl)-morpholin-3-one involves its interaction with specific molecular targets. The brominated aromatic ring and morpholinone moiety allow it to bind to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene: This compound is similar in structure but contains a thiophene ring instead of a morpholinone.
5-Bromo-2-methylphenol: This is a simpler compound with a brominated aromatic ring but lacks the morpholinone group.
Uniqueness
4-(5-Bromo-2-methyl-phenyl)-morpholin-3-one is unique due to the presence of both a brominated aromatic ring and a morpholinone moiety. This combination imparts specific chemical properties and potential biological activities that are not found in simpler compounds .
Propiedades
Fórmula molecular |
C11H12BrNO2 |
|---|---|
Peso molecular |
270.12 g/mol |
Nombre IUPAC |
4-(5-bromo-2-methylphenyl)morpholin-3-one |
InChI |
InChI=1S/C11H12BrNO2/c1-8-2-3-9(12)6-10(8)13-4-5-15-7-11(13)14/h2-3,6H,4-5,7H2,1H3 |
Clave InChI |
XBMUXMRPTMYNPS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)Br)N2CCOCC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


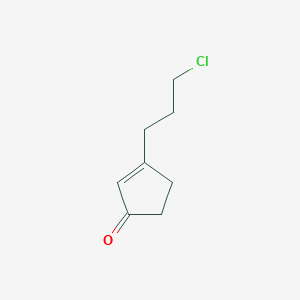

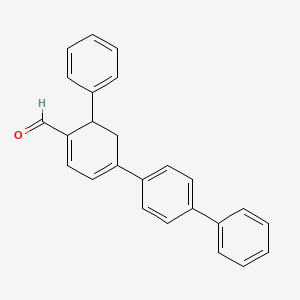
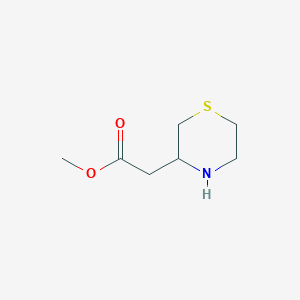
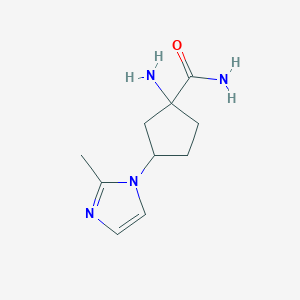
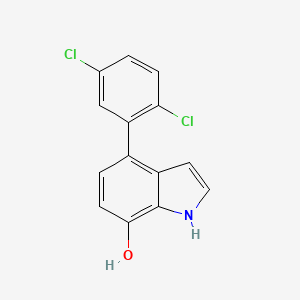


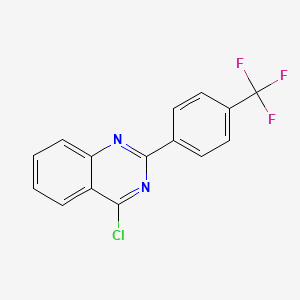

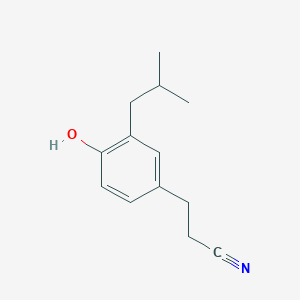
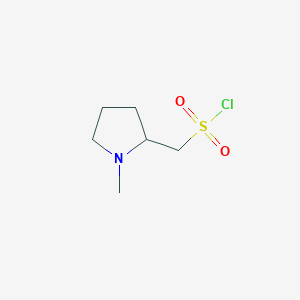
![5,7-diethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13088416.png)
![2-[3-(3-Chloro-5-fluorophenyl)propanoyl]thiobenzaldehyde](/img/structure/B13088423.png)
